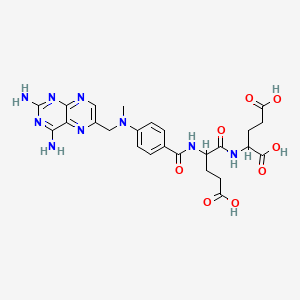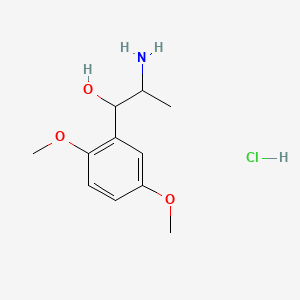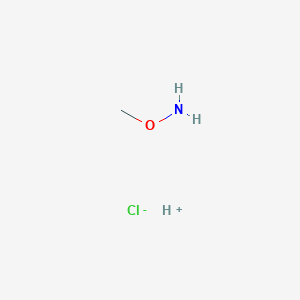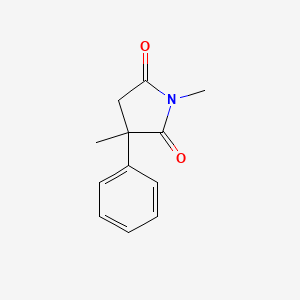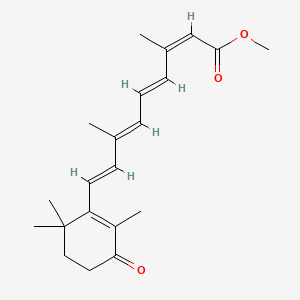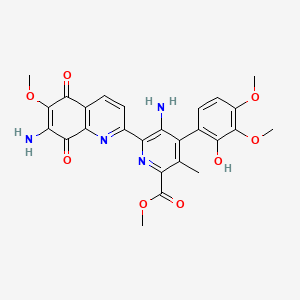
Methyl streptonigrin
概要
準備方法
NSC45384の調製には、通常、ナフトキノン誘導体を適切な試薬と反応させる合成経路が含まれます。 一般的な方法の1つは、ジメチルスルホキシド(DMSO)を溶媒として用い、化合物を溶解して40 mg/mLの母液濃度にする方法です . 産業生産方法には違いがありますが、一般的には、高い収率と純度を確保するために最適化された反応条件で、同様の合成経路に従います。
化学反応の分析
NSC45384は、以下のを含む様々な種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、NSC45384の酸化は、キノン誘導体の形成につながる可能性があり、還元はヒドロキノン誘導体の形成につながる可能性があります .
科学研究での応用
化学: 有機合成の試薬として、および酸化還元反応を研究するためのモデル化合物として使用されます。
生物学: すべての生物におけるDNA合成に必須の酵素であるリボヌクレオチド還元酵素の阻害能力について調べられています.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Medicine: NSC45384 has shown potential as an anticancer agent by inhibiting the growth of certain cancer cells.
Industry: It is used in the development of selective antibiotics targeting specific bacterial enzymes.
作用機序
NSC45384の作用機序には、特定の分子標的および経路との相互作用が関与しています。 触媒に必要なチロシルラジカルを消去することにより、リボヌクレオチド還元酵素を阻害することが示されています . この阻害は、DNA複製と修復に不可欠なデオキシリボヌクレオチドの合成を阻害します。 さらに、NSC45384は、SUMO特異的プロテアーゼSENP1に結合して阻害し、グローバルなSUMO化レベルの増加と低酸素誘導因子アルファ(HIF1α)のレベルの低下をもたらすことが判明しました .
類似化合物の比較
NSC45384は、NSC228155やNSC522131などの他のナフトキノン様化合物と類似しています . リボヌクレオチド還元酵素とSENP1を選択的に阻害する能力は独特です。その他の類似化合物には、以下のようなものがあります。
NSC228155: リボヌクレオチド還元酵素に対する同様の阻害効果を持つ別のナフトキノン様化合物です。
NSC522131: リボヌクレオチド還元酵素のNrdAとNrdBの両方のサブユニットを安定化するフェノール含有化合物です.
NSC85433: リボヌクレオチド還元酵素を安定化させるフェノール含有化合物です.
類似化合物との比較
NSC45384 is similar to other naphthoquinone-like compounds, such as NSC228155 and NSC522131 . it is unique in its ability to selectively inhibit ribonucleotide reductase and SENP1. Other similar compounds include:
NSC228155: Another naphthoquinone-like compound with similar inhibitory effects on ribonucleotide reductase.
NSC522131: A phenol-containing compound that stabilizes both NrdA and NrdB subunits of ribonucleotide reductase.
NSC85433: A phenol-containing compound with stabilizing effects on ribonucleotide reductase.
特性
IUPAC Name |
methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O8/c1-10-15(11-7-9-14(35-2)24(36-3)21(11)31)16(27)20(30-18(10)26(34)38-5)13-8-6-12-19(29-13)23(33)17(28)25(37-4)22(12)32/h6-9,31H,27-28H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZHTIOXLTVSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955558 | |
| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3398-48-9 | |
| Record name | Methyl 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl streptonigrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl streptonigrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STREPTONIGRIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H00548KV4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



